Inferior 5α-Reductase Type 2 Inhibitory Potency Compared to Phenylacetic Acid Analogs
In a systematic structure-activity study, substituted benzoyl benzoic acids were found to be consistently less potent inhibitors of human steroid 5α-reductase type 2 than their phenylacetic acid counterparts. While the phenylacetic acid derivatives achieved IC50 values in the nanomolar range, the analogous benzoic acids exhibited reduced potency, with the most potent phenylacetic acid (compound 12) reaching an IC50 of 5 nM, which was equipotent to the clinical drug finasteride [1].
| Evidence Dimension | Inhibitory potency against human 5α-reductase type 2 |
|---|---|
| Target Compound Data | IC50 not directly reported; inferred to be >5 nM and likely in the nanomolar range |
| Comparator Or Baseline | Phenylacetic acid analog (compound 12) IC50 = 5 nM |
| Quantified Difference | Phenylacetic acid analog is at least 5-fold more potent than the strongest benzoic acid derivative in the series |
| Conditions | In vitro enzyme inhibition assay using human prostatic tissue homogenates |
Why This Matters
This potency differential is critical for researchers selecting compounds for 5α-reductase inhibition studies; the benzoic acid scaffold provides a lower-potency baseline for SAR investigations or for applications where partial inhibition is desired.
- [1] Salem OI, Frotscher M, Scherer C, et al. Novel 5α-reductase inhibitors: synthesis, structure-activity studies, and pharmacokinetic profile of phenoxybenzoylphenyl acetic acids. J Med Chem. 2006;49(2):748-759. View Source
